5-Amino-2-(hydroxymethyl)benzoic acid
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Overview
Description
5-Amino-2-(hydroxymethyl)benzoic acid, also known as 5-hydroxyanthranilic acid, is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid and features both an amino group and a hydroxymethyl group attached to the benzene ring. This compound is known for its white crystalline appearance and its solubility in hot water, ethanol, and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)benzoic acid can be achieved through various methods. One common approach involves the amination of 2-hydroxybenzoic acid (salicylic acid) using ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Amino-2-carboxybenzoic acid.
Reduction: 5-Amino-2-(hydroxymethyl)benzylamine.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Amino-2-(hydroxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
2-Amino-5-methylbenzoic acid: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
5-Amino-2-(hydroxymethyl)benzoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-amino-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
InChI Key |
VTSBPEQOYLJTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)CO |
Origin of Product |
United States |
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